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molecular formula C19H21ClN2O B8425590 2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride CAS No. 89110-99-6

2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride

Cat. No. B8425590
M. Wt: 328.8 g/mol
InChI Key: JBSUQZRJPWKBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607040

Procedure details

2-Dimethylaminoethanol (1.07 g.) was added dropwise to a suspension of sodium hydride (0.56 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (25 ml.) at 0°-5°. When all the hydrogen had evolved, 2-chloro-3-phenylquinoline (2.5 g.) was added and the mixture was stirred and heated at 75° for 12 hours. The mixture was then cooled to ambient temperature, poured into ice-water (500 ml.), and extracted with ethyl acetate (5×100 ml.). The ethyl acetate extract was washed successively with water (50 ml.) and saturated brine (50 ml.), and then dried (MgSO4). The solvent was evaporated under reduced pressure (approx. 15 mm.) and the residual oil was chromatographed on basic alumina (100 g.; Brockmann Grade III), eluted with increasing concentrations of chloroform in petroleum ether. The eluate obtained with 10% v/v chloroform in petroleum ether was evaporated. The residual oil was dissolved in diethyl ether (100 ml.), and ethereal hydrogen chloride was added until precipitation was complete The mixture was filtered and the solid residue was crystallised from ethanol-diethyl ether to give 2-(2-dimethylaminoethoxy)-3-phenylquinoline hydrochloride, m.p. 155°-7°.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[H-].[Na+].[H][H].[Cl:11][C:12]1[C:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1>CN(C)C=O>[ClH:11].[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][O:5][C:12]1[C:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°-5°
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75° for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×100 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed successively with water (50 ml.) and saturated brine (50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure (approx. 15 mm.)
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed on basic alumina (100 g.; Brockmann Grade III)
WASH
Type
WASH
Details
eluted
TEMPERATURE
Type
TEMPERATURE
Details
with increasing concentrations of chloroform in petroleum ether
CUSTOM
Type
CUSTOM
Details
The eluate obtained with 10% v/v chloroform in petroleum ether
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in diethyl ether (100 ml.)
ADDITION
Type
ADDITION
Details
ethereal hydrogen chloride was added until precipitation
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solid residue was crystallised from ethanol-diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCOC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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